6-Chloro-N-phenethyl-nicotinamide
Description
6-Chloro-N-phenethyl-nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with a chlorine atom at the 6-position and a phenethyl group attached to the carboxamide nitrogen. The phenethyl substituent likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to smaller alkyl or aryl groups .
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
6-chloro-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c15-13-7-6-12(10-17-13)14(18)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,18) |
InChI Key |
RTGCRJSFORDNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and application-based differences between 6-Chloro-N-phenethyl-nicotinamide and related compounds:
Structural and Functional Insights:
- Substituent Effects: Phenethyl vs. Aryl vs. Cycloalkyl: The 3-methoxyphenyl () and cyclopentyl () groups introduce steric and electronic variations, affecting target selectivity. For example, cyclopentyl derivatives are common in kinase inhibitors due to optimal hydrophobic interactions .
- Biological Activity: Hydroxamic acid derivatives (e.g., 6-Chloro-N-hydroxynicotinamide) may act as zinc-binding motifs in enzyme inhibition, contrasting with non-chelating analogs like N-methyl or N-phenethyl derivatives . Diisopropyl and dimethyl substituents enhance metabolic stability by reducing oxidative dealkylation, a critical factor in drug design .
- Applications: Methyl and dimethyl derivatives are widely used as intermediates in APIs (Active Pharmaceutical Ingredients) due to their synthetic versatility . Complex analogs like 2-chloro-N-[4-({[6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinyl]acetyl}amino)phenyl]-6-methylnicotinamide () highlight niche roles in targeted therapies, though their bulkier structures may limit bioavailability .
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